1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound known for its unique structure and properties.
Vorbereitungsmethoden
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with other chemical species.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include radical intermediates and the formation of transient species that drive the overall reaction process .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene stands out due to its unique combination of bromine and multiple fluorine atoms. Similar compounds include:
- 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
- 2-Bromo-1,1-difluoroethane
- 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester
These compounds share some structural similarities but differ in their specific reactivity and applications .
Eigenschaften
Molekularformel |
C10H5BrF8 |
---|---|
Molekulargewicht |
357.04 g/mol |
IUPAC-Name |
1-(2-bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5BrF8/c11-4-8(12,13)5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2 |
InChI-Schlüssel |
WXMLHSCJBLKFAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.